Tris(2-ethylhexyl) Phosphate-d51 Tris(2-ethylhexyl) Phosphate-d51
Brand Name: Vulcanchem
CAS No.: 1259188-37-8
VCID: VC0125534
InChI: InChI=1S/C24H51O4P/c1-7-13-16-22(10-4)19-26-29(25,27-20-23(11-5)17-14-8-2)28-21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D,23D,24D
SMILES: CCCCC(CC)COP(=O)(OCC(CC)CCCC)OCC(CC)CCCC
Molecular Formula: C24H51O4P
Molecular Weight: 485.953

Tris(2-ethylhexyl) Phosphate-d51

CAS No.: 1259188-37-8

Reference Standards

VCID: VC0125534

Molecular Formula: C24H51O4P

Molecular Weight: 485.953

Tris(2-ethylhexyl) Phosphate-d51 - 1259188-37-8

CAS No. 1259188-37-8
Product Name Tris(2-ethylhexyl) Phosphate-d51
Molecular Formula C24H51O4P
Molecular Weight 485.953
IUPAC Name tris[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] phosphate
Standard InChI InChI=1S/C24H51O4P/c1-7-13-16-22(10-4)19-26-29(25,27-20-23(11-5)17-14-8-2)28-21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D,23D,24D
Standard InChIKey GTVWRXDRKAHEAD-VTBNEXSTSA-N
SMILES CCCCC(CC)COP(=O)(OCC(CC)CCCC)OCC(CC)CCCC
Synonyms Disflamoll TOF-d51; Durad TOP-d51; Flexol TOF-d51; NSC 407921-d51; Reomol TOF-d51; TEHP-d51; TOF-d51; TOP-d51; Tri(2-ethylhexyl) Phosphate-d51; Trioctyl Phosphate-d51; Tris(2-ethylhexyl) Phosphate-d51
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator